molecular formula C7H10BrNO2 B1655119 2-(Methylamino)hydroquinone hydrobromide CAS No. 32190-96-8

2-(Methylamino)hydroquinone hydrobromide

Cat. No.: B1655119
CAS No.: 32190-96-8
M. Wt: 220.06 g/mol
InChI Key: SOBGIHOHRDUYNY-UHFFFAOYSA-N
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Description

2-(Methylamino)hydroquinone hydrobromide (CAS 32190-96-8) is a hydrobromide salt of a substituted hydroquinone with significant research value in organic synthesis and materials science. Its core function stems from its role as a specialized polyhydroxybenzene derivative, acting as a controlled reducing agent and key intermediate in oxidation-reduction chemistry. The compound is scientifically recognized for its ability to protect highly oxidizable diphenylamines, such as leuco-derivatives of indoanilines and indophenols, from premature oxidation during the production of research formulations, while still permitting subsequent color development via aerial oxidation when required . This precise control over oxidation kinetics makes it a valuable reagent in studies involving dye chemistry and the development of novel chromogenic systems . The molecular formula of the compound is C7H10BrNO2, with an average molecular weight of 220.07 g/mol . It has a calculated boiling point of 334.6°C at 760 mmHg and a flash point of 189.8°C . As a hydroquinone derivative, its mechanism of action is rooted in its oxidation-reduction potential; it is readily oxidized, donating electrons to stabilize other compounds or to generate its corresponding quinone form, which can engage in further covalent binding or signaling activities . Researchers should note that geometric isomerism is critical to the reactivity of the hydroquinone core, with ortho- and para-diphenol moieties being associated with effective electron donation and subsequent quinone formation, unlike meta-isomers . This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. This compound is NOT intended for diagnostic, therapeutic, or personal use, and it is not for human consumption.

Properties

IUPAC Name

2-(methylamino)benzene-1,4-diol;hydrobromide
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InChI

InChI=1S/C7H9NO2.BrH/c1-8-6-4-5(9)2-3-7(6)10;/h2-4,8-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SOBGIHOHRDUYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185965
Record name 2-(Methylamino)hydroquinone hydrobromide
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Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32190-96-8
Record name 1,4-Benzenediol, 2-(methylamino)-, hydrobromide (1:1)
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Record name 2-(Methylamino)hydroquinone hydrobromide
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Record name 2-(Methylamino)hydroquinone hydrobromide
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Record name 2-(methylamino)hydroquinone hydrobromide
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Synthetic Methodologies for 2 Methylamino Hydroquinone Hydrobromide and Its Analogues

Direct Amination Pathways for Hydroquinone (B1673460) Systems

Directly forming a carbon-nitrogen bond on the hydroquinone ring represents an atom-economical approach to synthesizing aminohydroquinones. This is a challenging transformation, as the direct amination of hydroquinone can be slow and unselective, often requiring high temperatures that may lead to side reactions. digitellinc.com

Transition metal catalysis is a cornerstone for the formation of arylamines. researchgate.net Catalytic systems, often employing metals like palladium, copper, iridium, or rhodium, facilitate the coupling of aryl compounds with an amine source. acs.orgnih.gov For hydroquinone systems, such reactions would typically involve the coupling of a hydroquinone derivative with methylamine (B109427) or a methylamine equivalent. The mechanism often involves oxidative addition, ligand exchange, and reductive elimination steps. While direct C-H amination is an advancing field, a more common catalytic approach involves the amination of an aryl halide or triflate. researchgate.net In the context of hydroquinone, this would necessitate a pre-functionalized starting material.

Bimetallic catalysts, such as palladium-cobalt nanoparticles, have shown high activity in related redox reactions involving hydroquinone, suggesting their potential utility in catalytic C-N bond formation by accelerating electron-transfer processes. nih.gov Another approach involves the use of mixed-valence copper-based metal-organic frameworks (MOFs), which have demonstrated exceptional catalytic performance in reactions like copper-catalyzed azide–alkyne cycloadditions (CuAAC), highlighting the potential for MOF-based catalysis in related organic transformations. rsc.org

Catalyst SystemAmine SourceGeneral SubstrateKey Features
Palladium or Platinum ComplexesPrimary/Secondary AminesAryl Halides/TriflatesWidely used for C-N bond formation; platinum can suppress side reactions like β-hydride elimination. acs.org
Iridium or Rhodium ComplexesAlkyl Diaminesα-KetoestersEffective for asymmetric reductive amination cascades, demonstrating utility in complex C-N bond formations. nih.gov
Copper(II) Ions on Resins-(Used in oxidation)Immobilized copper catalysts show high activity in hydroquinone oxidation, indicating potential for catalytic amination. researchgate.net
PdCo/C Bimetallic Catalyst-(Used in oxidation)Exhibits superior catalytic activity compared to monometallic catalysts due to synergistic effects. nih.gov

Photochemical methods offer an alternative pathway for C-N bond formation, proceeding through different mechanisms than thermal catalytic reactions. These strategies can enable unique reactivity, such as targeting positions that are not favored by standard electrophilic aromatic substitution rules. researchgate.net One such strategy involves the dearomative-rearomative coupling between aryl azides and phenols, which can be adapted for hydroquinone systems to access ortho-aminophenols. researchgate.net

The photoreactivity of hydroquinone itself in aqueous solution is well-documented, typically involving the formation of excited states that can lead to photoionization or reaction with other species. researchgate.net Upon UV irradiation, hydroquinone can be activated to its triplet excited state, which is known to be oxidized by oxygen to produce semiquinone radicals. researchgate.net This inherent photoreactivity can be harnessed. For instance, the interconversion between hydroquinone and quinone can be induced by photoirradiation in the presence of suitable metal complexes, such as polypyridylruthenium(II). rsc.org This suggests the possibility of a photoredox-catalyzed amination process where the hydroquinone is activated by light to facilitate a reaction with an amine.

Photochemical StrategyPrecursorsKey IntermediateOutcome
Dearomative-Rearomative CouplingAryl Azides, Phenols/AlcoholsNitrene or related speciesProvides a platform for heterofunctionalization of aromatics, including ortho-amination. researchgate.net
Photosensitized ReactionsHydroquinone, Energy AcceptorExcited singlet and triplet statesCan be used to initiate specific chemical transformations not accessible through ground-state chemistry. researchgate.net
Photoredox CatalysisHydroquinone, Amine Source, Photosensitizer (e.g., Ru/Cu complexes)Semiquinone radicalMerges photochemistry with transition metal catalysis for site-selective C-H functionalization. researchgate.net

Precursor-Based Synthesis and Functional Group Transformations

An alternative to direct amination is a multi-step approach where hydroquinone is first converted into a more reactive intermediate. This is often a more reliable and higher-yielding strategy.

A common and effective strategy for synthesizing aminohydroquinones involves the corresponding quinone as a precursor. Benzoquinone, the oxidized form of hydroquinone, is susceptible to nucleophilic addition. The synthesis would proceed via the reaction of 1,4-benzoquinone (B44022) with methylamine to form 2-(methylamino)-1,4-benzoquinone. This intermediate is then reduced to the desired 2-(methylamino)hydroquinone. The reduction can be achieved using various reagents, such as sodium dithionite (B78146) or catalytic hydrogenation. thieme-connect.de This in-situ reduction-acylation/alkylation sequence is a well-established method for preparing derivatives of aminohydroquinones. nih.gov

Another precursor-based approach begins with the nitration of a protected hydroquinone, followed by the reduction of the nitro group to an amine. For example, 4-nitrophenol (B140041) can be reduced to 4-aminophenol (B1666318) via catalytic hydrogenation over a Raney Nickel catalyst or by using reagents like tin(II) chloride. wikipedia.org This general principle can be adapted by starting with hydroquinone, selectively protecting one hydroxyl group, nitrating the ring, reducing the nitro group, and finally N-methylating the resulting amine.

The Thiele-Winter acetoxylation of quinones offers another route. This reaction involves treating a quinone with acetic anhydride (B1165640) and an acid catalyst to form a triacetoxy derivative, which can be hydrolyzed to a hydroxyhydroquinone. mdpi.com This hydroxyhydroquinone could then be further functionalized to introduce the methylamino group.

PrecursorKey Transformation(s)IntermediateFinal Product
1,4-Benzoquinone1. Nucleophilic addition of methylamine2. Reduction2-(Methylamino)-1,4-benzoquinone2-(Methylamino)hydroquinone
Phenol1. Nitration2. Reduction of nitro groupp-Nitrophenol, then p-AminophenolAminophenol (analogous precursor) wikipedia.org
2-Amino-1,4-naphthoquinone (Analogue)1. Hydrogenation (Pd/C, H₂) 2. In-situ acylationAminohydroquinoneAmidonaphthoquinone nih.gov
p-QuinoneThiele-Winter Acetoxylation, then hydrolysis and oxidationTriacetoxy derivative, then hydroxyhydroquinoneHydroxyquinone mdpi.com

The final step in the synthesis is the formation of the hydrobromide salt. This is a standard acid-base reaction. The methylamino group in 2-(methylamino)hydroquinone is basic due to the lone pair of electrons on the nitrogen atom. When treated with a strong acid like hydrobromic acid (HBr), the nitrogen is protonated, forming an ammonium (B1175870) salt. reddit.com

This reaction is typically carried out by dissolving the free base (2-(methylamino)hydroquinone) in a suitable solvent, such as isopropanol (B130326) or ethanol, and adding a solution of hydrogen bromide. The resulting salt is generally less soluble in the organic solvent and precipitates out, allowing for easy isolation by filtration. The formation of a salt, such as a hydrobromide, is a common strategy in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds. reddit.com

Sustainable and Green Chemistry Methodologies in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of aminohydroquinones, this involves using renewable feedstocks, employing environmentally benign solvents and reagents, and designing atom-economical reactions. rsc.org

Hydroquinone itself can be derived from renewable lignocellulosic biomass, making it an attractive starting point for the green synthesis of compounds like 4-aminophenol and its analogues. digitellinc.com A key focus is replacing traditional, hazardous processes, such as the nitration of benzene (B151609) which generates significant acid waste, with cleaner alternatives. digitellinc.com

Sustainable approaches to amination include:

Catalyst-free reactions in water: Performing reactions in aqueous media under mild conditions, such as at room temperature in a phosphate (B84403) buffer system, eliminates the need for volatile organic solvents and expensive metal catalysts. semanticscholar.org This has been successfully applied to C-N bond formation for the synthesis of β-keto enamines. semanticscholar.org

Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable alternative to traditional synthesis, often using green oxidizers and reducing the need for stoichiometric chemical reagents. acs.org

One-Pot Syntheses: Designing a synthesis where multiple steps are performed in a single reaction vessel without isolating intermediates (a "one-pot" synthesis) reduces solvent usage, waste generation, and energy consumption. nih.govnih.gov For example, a one-pot amination and acetylation of hydroquinone could be more efficient and prevent side reactions of the aminophenol product. digitellinc.com

Green Chemistry ApproachDescriptionExample ApplicationReference
Renewable FeedstocksUsing starting materials derived from biomass, such as hydroquinone from lignin.Synthesis of 4-aminophenol from hydroquinone. digitellinc.com
Aqueous MediaUsing water as the reaction solvent to avoid organic solvents.Catalyst-free amination of allenic ketones in a phosphate buffer. semanticscholar.org
One-Pot ReactionsCombining multiple reaction steps into a single procedure to improve efficiency.One-pot reduction, amide formation, and oxidation of aminonaphthoquinones. nih.gov
Electrochemical MethodsUsing electricity to drive chemical reactions, reducing the need for chemical oxidants/reductants.Synthesis and modification of quinones and hydroquinones. acs.org

Scale-Up and Process Optimization in 2-(Methylamino)hydroquinone Hydrobromide Production

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a thorough examination of process optimization and scale-up strategies. The primary goal is to develop a safe, efficient, and economically viable manufacturing process that consistently yields a product of high quality and purity. This involves a multi-faceted approach, encompassing the selection of optimal reaction conditions, management of reaction thermodynamics, and implementation of advanced process control technologies.

The foundational synthesis of this compound involves the reaction of hydroquinone with methylamine, typically in the presence of a hydrobromic acid catalyst. While straightforward in a laboratory setting, scaling up this amination reaction presents several challenges that must be addressed to ensure a robust industrial process. These challenges include managing heat transfer in large reactors, ensuring efficient mixing of reactants, controlling reaction byproducts, and developing effective purification methods for the final product.

Process Parameter Optimization

The optimization of process parameters is a critical step in the scale-up of chemical syntheses. For the production of substituted hydroquinones, key parameters that are typically investigated include reaction temperature, pressure, catalyst type and loading, and reactant stoichiometry.

For instance, in the synthesis of related hydroquinone derivatives, such as methylhydroquinone (B43894), reaction temperatures can range broadly from 100°C to 300°C when using solid acid catalysts. The choice of temperature is a trade-off between reaction rate and selectivity, with higher temperatures often leading to faster reactions but also potentially to the formation of undesirable byproducts.

A patent for the preparation of methylhydroquinone from o-cresol (B1677501) highlights a multi-step process involving oxidation followed by catalytic reduction. In this process, the reduction step is carried out under hydrogen pressure at a specific temperature, indicating the importance of pressure as a process parameter. For example, the reduction of the methyl benzoquinone intermediate to methylhydroquinone is conducted at 0.6 MPa and 100°C for over 10 hours using a Raney nickel catalyst. patsnap.com

The table below illustrates hypothetical optimization data for the amination of hydroquinone, demonstrating how systematic variation of parameters can lead to an optimized process.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(Methylamino)hydroquinone

Entry Temperature (°C) Pressure (psi) Catalyst Loading (mol%) Reaction Time (h) Yield (%)
1 80 15 1 12 65
2 100 15 1 8 78
3 120 15 1 6 85
4 120 30 1 6 88
5 120 30 0.5 8 82
6 120 30 2 5 90

Process Analytical Technology (PAT) in Manufacturing

To achieve a high level of process control and ensure consistent product quality, the pharmaceutical industry increasingly relies on Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.com

For a reaction like the synthesis of this compound, PAT tools can be implemented to monitor key reaction parameters in real-time. Spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy are powerful PAT tools that can be used to track the concentration of reactants, intermediates, and the final product directly in the reaction vessel. americanpharmaceuticalreview.com This real-time monitoring allows for precise control over the reaction, enabling adjustments to be made to maintain optimal conditions and ensure the reaction proceeds to completion. americanpharmaceuticalreview.com

The benefits of implementing PAT in the scale-up and production of active pharmaceutical ingredients (APIs) include:

Improved process understanding and robustness. researchgate.net

Enhanced product quality and consistency. mt.com

Reduction in cycle time and prevention of batch failures. researchgate.net

Increased safety and efficiency of the manufacturing process. mt.com

Purification and Isolation on an Industrial Scale

The final step in the manufacturing process is the purification and isolation of the this compound. On a large scale, the choice of purification method is dictated by factors such as efficiency, cost, and environmental impact. Traditional methods like extraction and crystallization are often employed.

A historical patent on the purification of hydroquinone describes a method involving the formation of a relatively insoluble amine salt, which is then precipitated from an aqueous solution. fraunhofer.de This salt can then be decomposed to recover the purified hydroquinone. fraunhofer.de While this specific example pertains to hydroquinone, similar principles of forming and breaking salts can be applied to the purification of its derivatives.

In an industrial setting, crystallization is a favored method for purification due to its ability to yield a highly pure product. The optimization of the crystallization process itself is a critical aspect of scale-up. Parameters such as solvent selection, cooling rate, and agitation speed must be carefully controlled to obtain crystals of the desired size and morphology, which in turn affects filtration and drying efficiency.

Elucidation of Reaction Mechanisms and Chemical Transformations

Redox Chemistry of 2-(Methylamino)hydroquinone Systems

The redox chemistry of the 2-(methylamino)hydroquinone system is central to its chemical character, involving the transfer of electrons and protons. This system can exist in three main forms: the reduced hydroquinone (B1673460), an intermediate semiquinone radical, and the oxidized quinone. nih.gov

Oxidation Pathways to Quinone Derivatives

The oxidation of 2-(methylamino)hydroquinone to its corresponding quinone derivative, 2-methylamino-1,4-benzoquinone, is a fundamental transformation. This process involves the removal of two electrons and two protons (2e⁻/2H⁺). researchgate.net The presence of the electron-donating methylamino group influences the redox potential of this transformation, generally making the hydroquinone easier to oxidize compared to unsubstituted hydroquinone.

Table 1: Electrochemical Oxidation of Hydroquinone Systems

Compound Oxidation Process Key Intermediates
2-(Methylamino)hydroquinone 2e⁻/2H⁺ oxidation 2-(Methylamino)semiquinone radical
Hydroquinone 2e⁻/2H⁺ oxidation Semiquinone radical

Reduction Pathways from Quinone Analogues

The reduction of 2-methylamino-1,4-benzoquinone back to 2-(methylamino)hydroquinone is the reverse of the oxidation process. This transformation involves the addition of two electrons and two protons. nih.gov In electrochemical studies, this would be observed as a cathodic peak in cyclic voltammetry.

Similar to the oxidation pathway, the reduction can also proceed in a stepwise manner. The first step is a one-electron reduction of the quinone to the semiquinone radical anion. nih.gov This is followed by a second one-electron reduction and protonation to yield the hydroquinone. The relative stability of the semiquinone radical is a key factor in the thermodynamics and kinetics of this reduction. researchgate.net

Role of Free Radicals and Radical Scavenging Mechanisms

The formation of a semiquinone radical is a pivotal aspect of the redox chemistry of the 2-(methylamino)hydroquinone system. nih.gov This free radical is an intermediate in both the oxidation of the hydroquinone and the reduction of the quinone. The stability of this radical is influenced by the methylamino substituent, which can delocalize the unpaired electron through resonance. researchgate.net

The ability of 2-(methylamino)hydroquinone to act as a radical scavenger is linked to its capacity to donate a hydrogen atom to a reactive free radical, thereby neutralizing it. patsnap.com This process results in the formation of the more stable 2-(methylamino)semiquinone radical. The antioxidant properties of hydroquinones are largely attributed to this radical scavenging ability. patsnap.comnih.gov The stability of the resulting semiquinone radical is a key determinant of the antioxidant efficiency. researchgate.net

Superoxide (B77818) Ion Chemistry and Hydroquinone Interactions

The interaction between the 2-(methylamino)hydroquinone system and superoxide anion (O₂⁻) is significant in biological and chemical contexts. The semiquinone radical of 2-(methylamino)hydroquinone can react with molecular oxygen to generate superoxide. nih.gov Conversely, the hydroquinone form can act as a scavenger of superoxide radicals. nih.gov

In some instances, the oxidation of hydroquinones can be accelerated by the removal of superoxide, which can be facilitated by enzymes like superoxide dismutase (SOD). researchgate.net This indicates a complex interplay where the hydroquinone system can both generate and quench reactive oxygen species depending on the specific conditions.

Nucleophilic Substitution Reactions Involving the Hydroquinone Core and Methylamino Group

While the hydroquinone form is generally resistant to nucleophilic attack, its oxidized counterpart, 2-methylamino-1,4-benzoquinone, is an electrophile and susceptible to nucleophilic addition, particularly through a Michael addition mechanism. asianpubs.orgorganic-chemistry.org The electron-withdrawing carbonyl groups of the quinone ring activate the carbon-carbon double bonds for attack by nucleophiles.

Amines and thiols are common nucleophiles that can add to the quinone ring. asianpubs.org The regioselectivity of this addition is influenced by the existing methylamino substituent. Nucleophilic attack is generally directed to the unsubstituted positions of the quinone ring. researchgate.net

The methylamino group itself contains a nucleophilic nitrogen atom, but under typical nucleophilic addition conditions to the quinone ring, it is the external nucleophile that reacts with the activated ring system.

Electrophilic Aromatic Substitution Reactions on 2-(Methylamino)hydroquinone

The 2-(methylamino)hydroquinone ring is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the methylamino (-NHCH₃) groups. Both of these substituents are ortho-, para-directors. libretexts.org

The combined directing effects of these two groups will determine the position of substitution for incoming electrophiles. The hydroxyl group directs to positions 2 and 4 (relative to itself), while the methylamino group directs to positions 1 and 3 (relative to itself). In 2-(methylamino)hydroquinone, the positions ortho and para to the hydroxyl group are C3, C5, and C6. The positions ortho and para to the methylamino group are C3, C5, and C1.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Activating/Deactivating Directing Effect
-OH (Hydroxyl) Strongly Activating Ortho, Para
-NHCH₃ (Methylamino) Strongly Activating Ortho, Para

Given the strong activating nature of both groups, electrophilic substitution reactions such as halogenation or nitration would be expected to occur readily. The precise location of substitution (C3, C5, or C6) will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. The positions most activated by both groups would be the most likely sites of reaction.

Cyclization and Rearrangement Mechanisms of Related Structures

While specific studies on the cyclization and rearrangement of 2-(methylamino)hydroquinone are not extensively detailed in the provided information, the reactivity of analogous hydroquinone derivatives offers significant insights into potential chemical transformations. A notable example is the intramolecular cyclization of 2-bromo-3-(cystein-S-yl)hydroquinone. This compound undergoes a pH-dependent rearrangement that is initiated by its oxidation to the corresponding quinone. nih.gov Following oxidation, the cysteine substituent participates in an intramolecular 1,4-Michael addition, leading to the formation of a 1,4-benzothiazine derivative. nih.gov

This reaction pathway is significant as it suggests a plausible mechanism for the cyclization of other substituted hydroquinones, including 2-(methylamino)hydroquinone. The core requirements for such a transformation are the presence of a nucleophilic group on the substituent and the initial oxidation of the hydroquinone ring to a quinone. In the case of 2-(methylamino)hydroquinone, the methylamino group contains a nucleophilic nitrogen atom that could potentially participate in a similar intramolecular cyclization.

The general steps for such a proposed mechanism would be:

Oxidation: The hydroquinone is first oxidized to the corresponding p-benzoquinone derivative. This step is crucial as it activates the aromatic ring for nucleophilic attack.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the methylamino group attacks one of the electrophilic carbon atoms of the quinone ring in a Michael-type addition.

Rearomatization/Proton Transfer: Subsequent proton transfers would lead to the formation of a stable, cyclized product.

It is important to note that rearrangement reactions are a broad class of organic reactions where an atom or group migrates from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.de While specific rearrangements for 2-(methylamino)hydroquinone are not detailed, the general principles of reactions like the Baeyer-Villiger oxidation (conversion of a ketone to an ester) or the benzilic acid rearrangement (conversion of 1,2-diketones to 2-hydroxycarboxylic acids) highlight the diverse possibilities of intramolecular transformations in organic compounds. wiley-vch.de

Influence of the Methylamino Group on Aromatic Reactivity

The methylamino group (-NHCH₃) is a significant modulator of the chemical reactivity of the aromatic ring in 2-(methylamino)hydroquinone. Its influence stems from a combination of electronic effects: the resonance (or mesomeric) effect and the inductive effect.

The nitrogen atom of the methylamino group possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This donation of electron density into the ring is a powerful activating effect for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com Groups that donate electron density to the ring make EAS reactions faster. masterorganicchemistry.com Consequently, the aromatic ring of 2-(methylamino)hydroquinone is expected to be more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted hydroquinone or benzene (B151609).

The activating nature of the amino group directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. However, in the case of 2-(methylamino)hydroquinone, the positions on the ring are already substituted. The interplay of the hydroxyl (-OH) and methylamino (-NHCH₃) groups, both being activating, will determine the precise reactivity and orientation of further substitution, if it were to occur.

It is noteworthy that the reactivity of an amino group can be significantly altered by the reaction conditions. For instance, in a strongly acidic medium, the amino group can be protonated to form an anilinium ion (-NH₂CH₃⁺). This protonated form is deactivating and a meta-directing group due to its positive charge, which withdraws electron density from the ring. byjus.com

The table below summarizes the expected influence of the methylamino group on the aromatic ring's reactivity based on general principles of organic chemistry.

Electronic EffectDescriptionImpact on Aromatic Ring
Resonance Effect (+M) The lone pair on the nitrogen atom is delocalized into the aromatic ring.Increases electron density on the ring, especially at the ortho and para positions.
Inductive Effect (-I) The nitrogen atom is more electronegative than carbon, leading to a slight withdrawal of electron density from the adjacent carbon atom through the sigma bond.This effect is generally weaker than the resonance effect for amino groups.
Overall Effect The resonance effect dominates, making the methylamino group a strong activating group.The aromatic ring is significantly activated towards electrophilic attack.

The presence of electron-donating groups like the methylamino and hydroxyl groups influences not only the reactivity but also the physicochemical properties of the molecule, such as its oxidation potential. researchgate.net The increased electron density on the hydroquinone ring would be expected to lower its oxidation potential, making it more susceptible to oxidation compared to unsubstituted hydroquinone.

Theoretical and Computational Investigations of 2 Methylamino Hydroquinone Hydrobromide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic properties and reactivity of 2-(Methylamino)hydroquinone hydrobromide. These methods, grounded in the principles of quantum mechanics, provide a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for determining various molecular properties of organic compounds. researchgate.net For a molecule like this compound, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

The distribution of HOMO and LUMO are crucial for understanding the molecule's reactivity. nih.gov For instance, the HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. These parameters are vital in predicting how this compound might interact with other molecules or biological targets.

DFT can also be employed to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. nih.gov These descriptors, including electronegativity, hardness, and softness, are derived from the energies of the frontier molecular orbitals.

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT

Descriptor Formula Significance
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2 The power of an atom to attract electrons to itself.
Hardness (η) η = (ELUMO - EHOMO)/2 Resistance to change in electron distribution.

| Softness (S) | S = 1/η | A measure of the molecule's polarizability. |

This table illustrates the types of data that can be generated through DFT calculations for this compound.

The Hartree-Fock (HF) method is an ab initio calculation that provides a starting point for more advanced computational techniques. nih.gov While DFT methods are generally favored for their balance of accuracy and computational cost, HF calculations are still valuable for providing a qualitative understanding of the electronic structure. nih.gov

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), build upon the HF results to include electron correlation effects. These methods offer higher accuracy but are computationally more demanding. For this compound, these calculations could provide a more refined description of its electronic energies and properties.

A study on the related compound, 2-bromohydroquinone, utilized both Restricted Hartree-Fock (RHF) and various DFT methods to compute its optimized geometry and vibrational frequencies. nih.gov The results indicated that while RHF was less accurate for frequency predictions in certain ranges, it still provided a reasonable baseline. nih.gov Such comparative studies are essential for selecting the most appropriate computational method for the molecule of interest.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov

By simulating the movement of atoms and molecules, MD can explore the potential energy surface of the compound, revealing its stable conformations and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might bind to a receptor site, as its conformation can significantly influence its biological activity.

MD simulations are also invaluable for studying intermolecular interactions. For this compound, this would include the hydrogen bonding between the hydroquinone (B1673460) hydroxyl groups, the methylamino group, and the bromide ion, as well as with solvent molecules. A study on the dissociation of hydrobromic acid (HBr) at an air-water interface using DFT-based MD simulations highlights the complexity of ion solvation and interaction, which would be relevant to the behavior of the hydrobromide salt of the target compound in an aqueous environment. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

Interaction Type Participating Groups Significance
Hydrogen Bonding -OH, -NH, Br⁻, Solvent (e.g., water) Determines solubility and binding affinity.
Ionic Interactions -NH₂⁺, Br⁻ Influences crystal packing and behavior in polar solvents.

This table outlines the key intermolecular interactions of this compound that could be analyzed using molecular dynamics simulations.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides methods to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. For this compound, this could involve studying its oxidation, a common reaction for hydroquinones, or its metabolism in a biological system.

By mapping the potential energy surface, computational methods can identify the minimum energy path for a reaction. The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction. Techniques such as DFT are often used to locate and characterize these transition states. Understanding the reaction pathways is crucial for predicting the stability of the compound and its potential to be converted into other species.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. numberanalytics.comspirochem.com Computational methods play a crucial role in modern SAR analysis by enabling the rapid evaluation of large numbers of compounds and providing insights into the molecular basis of their activity. oncodesign-services.com

For this compound, computational SAR studies would involve comparing its properties and predicted activities with a series of structurally related molecules. researchgate.net This could be achieved through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net QSAR models are mathematical equations that relate the chemical or physical properties of a set of molecules to their biological activities. oncodesign-services.com

Molecular modeling techniques, such as molecular docking, can be used to predict how this compound and its analogs bind to a specific biological target. oncodesign-services.com By comparing the binding modes and energies of different compounds, researchers can identify key structural features that are important for activity. This information can then be used to design new compounds with improved potency and selectivity. spirochem.com The ultimate goal of SAR is to develop a comprehensive understanding of how structural modifications affect the desired biological outcome, guiding the optimization of lead compounds in drug discovery. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. jcu.edu.au By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For "2-(Methylamino)hydroquinone hydrobromide," NMR studies are essential for confirming its molecular structure and understanding its behavior in different chemical processes.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl (OH) protons, the amine (NH) proton, and the methyl (CH₃) protons.

Aromatic Protons: The protons on the hydroquinone (B1673460) ring would appear in the aromatic region (typically 6.0-8.0 ppm). Due to the substitution pattern, these protons would likely appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling with each other.

Hydroxyl and Amine Protons: The OH and NH protons are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They would likely appear as broad singlets. In the hydrobromide salt, the amine proton is expected to be shifted downfield.

Methyl Protons: The methyl group attached to the nitrogen atom would give rise to a singlet in the aliphatic region of the spectrum, typically around 2.5-3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Carbons: The carbon atoms of the benzene (B151609) ring will resonate in the downfield region (110-160 ppm). The carbons bearing the hydroxyl and methylamino groups will have distinct chemical shifts influenced by the electron-donating nature of these substituents.

Methyl Carbon: The carbon of the methyl group will appear in the upfield region (around 30-40 ppm).

The following table provides predicted ¹H and ¹³C NMR chemical shifts for "this compound" based on computational analysis and data from similar structures. iarjset.comresearchgate.net

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.0115 - 125
C-OH-145 - 155
C-NHCH₃-130 - 140
OH8.0 - 10.0 (broad)-
NH7.0 - 9.0 (broad)-
CH₃2.8 - 3.230 - 35

Note: These are estimated values and can vary based on solvent and experimental conditions.

NMR spectroscopy is also instrumental in providing mechanistic insights into reactions involving "this compound." By monitoring the changes in the NMR spectrum over time, one can identify intermediates, determine reaction kinetics, and elucidate the reaction pathway. jcu.edu.au Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can further establish the connectivity between protons and carbons, confirming the precise structure of the molecule and any potential complexes it may form. researchgate.net

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Excited State Dynamics

UV-Visible and fluorescence spectroscopy are key techniques for probing the electronic structure and excited-state properties of molecules. libretexts.org These methods involve the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. youtube.comkhanacademy.orgwikipedia.orgyoutube.com

For "this compound," the UV-Visible absorption spectrum is expected to be characterized by transitions involving the π-electron system of the aromatic ring and the non-bonding electrons on the oxygen and nitrogen atoms. The primary electronic transitions anticipated are π → π* and n → π*. libretexts.orgwikipedia.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity and are responsible for the strong absorption bands observed for aromatic compounds. libretexts.org For hydroquinone derivatives, these transitions usually occur at shorter wavelengths. conicet.gov.arsielc.com

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.org

The presence of the hydroxyl and methylamino groups, which are strong electron-donating groups (auxochromes), is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the delocalization of the lone pair electrons from oxygen and nitrogen into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. nih.gov

The table below summarizes the expected UV-Visible absorption maxima for "this compound" in a polar solvent, based on data from hydroquinone and its derivatives. conicet.gov.arsielc.com

Transition Type Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π220 - 240High
π → π280 - 300Moderate
n → π*> 300Low

Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule from its excited state. After absorbing light and reaching an excited electronic state, the molecule can relax back to the ground state by emitting a photon. This emission, or fluorescence, typically occurs at a longer wavelength (lower energy) than the absorption. The study of the fluorescence spectrum, quantum yield, and lifetime can provide valuable insights into the excited-state dynamics, including processes like intramolecular proton transfer, which has been observed in some hydroquinone derivatives. bohrium.com The interplay between the hydroquinone moiety, which can act as an electron donor, and its substituent can lead to interesting photophysical properties. researchgate.net

X-ray Crystallography of this compound and its Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound in the solid state.

A single-crystal X-ray diffraction study of "this compound" would reveal the exact conformation of the molecule and how the hydrobromide counter-ion is positioned relative to the protonated methylamino group. It would also elucidate the hydrogen bonding network, which is expected to be extensive given the presence of hydroxyl and ammonium (B1175870) groups. These hydrogen bonds play a crucial role in stabilizing the crystal lattice.

While a crystal structure for "this compound" is not publicly available, insights can be drawn from the crystal structures of related compounds like hydroquinone and salts of p-aminophenol. researchgate.netmdpi.comrsc.org Hydroquinone itself is known to form different polymorphic crystal structures (α- and β-forms), which exhibit distinct hydrogen-bonding patterns. researchgate.net In the case of aminophenol salts, the crystal packing is often dominated by strong hydrogen bonds between the ammonium group of the cation and the anions, as well as hydrogen bonds involving the hydroxyl group. mdpi.com

Based on these related structures, the solid-state structure of "this compound" is anticipated to feature:

Ionic Interaction: A primary ionic bond between the positively charged methylammonium (B1206745) group (-NH₂CH₃⁺) and the bromide anion (Br⁻).

Hydrogen Bonding: An extensive network of hydrogen bonds. The hydroxyl groups of the hydroquinone moiety and the proton on the ammonium group will act as hydrogen bond donors, while the bromide ion and the oxygen atoms of the hydroxyl groups will act as acceptors. This can lead to the formation of layers or three-dimensional networks in the crystal lattice.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

The following table summarizes the expected crystallographic parameters for "this compound," based on typical values for small organic salts. mdpi.comresearchgate.net

Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Key Intermolecular InteractionsN-H···Br, O-H···Br, O-H···O hydrogen bonds, π-π stacking

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the compound's physical properties, such as melting point and solubility, and for computational modeling studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Chemical Reactions

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying molecular vibrations. sapub.orgthermofisher.comazooptics.com These techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. sapub.org For a vibration to be IR-active, there must be a change in the dipole moment of the molecule, whereas for a vibration to be Raman-active, there must be a change in the polarizability. sapub.org

The vibrational spectrum of "this compound" will exhibit characteristic bands corresponding to the various functional groups present in the molecule. Analysis of these bands can confirm the presence of these groups and provide information about their chemical environment.

O-H Stretching: The hydroxyl groups will give rise to a broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

N-H Stretching: The ammonium group (-NH₂⁺-) in the hydrobromide salt will show a broad absorption in the 2400-3200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as sharp bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring typically result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenolic hydroxyl groups will produce a strong band in the IR spectrum, usually around 1200-1260 cm⁻¹.

C-N Stretching: The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ range.

The following table presents the expected characteristic vibrational frequencies for "this compound." iarjset.comresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-HStretching3200 - 3600Strong, BroadWeak
N-H (Ammonium)Stretching2400 - 3200Strong, BroadWeak
Aromatic C-HStretching3000 - 3100MediumStrong
Aliphatic C-HStretching2850 - 2960MediumStrong
Aromatic C=CStretching1450 - 1600Medium-StrongStrong
C-OStretching1200 - 1260StrongMedium
C-NStretching1200 - 1350MediumMedium

Vibrational spectroscopy is particularly useful for monitoring chemical reactions. hmdb.camdpi.com For instance, if "this compound" undergoes oxidation to the corresponding quinone, the disappearance of the O-H stretching band and the appearance of a strong C=O stretching band (around 1650-1680 cm⁻¹) in the IR spectrum would provide clear evidence of this transformation.

Applications of 2 Methylamino Hydroquinone Hydrobromide in Advanced Materials Science and Polymer Chemistry

Role as a Monomer in Polymerization Reactions

The presence of both hydroxyl and amino functionalities allows 2-(Methylamino)hydroquinone hydrobromide to be utilized as a monomer in the synthesis of specialized polymers. These functional groups provide reactive sites for incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting materials.

Hydroquinone (B1673460) and its derivatives are well-established as redox-active moieties in the design of functional polymers. These polymers can undergo reversible oxidation and reduction, making them suitable for applications in energy storage, sensors, and electrochromic devices. innovativepolymersgroup.comresearchgate.net The hydroquinone unit in 2-(Methylamino)hydroquinone can be oxidized to the corresponding quinone, a process that can be reversed, providing the basis for its redox activity.

While direct polymerization of this compound is not extensively documented, the synthesis of related structures provides a strong indication of its potential. For instance, analogous hydroquinone derivatives, such as those functionalized with dimethylaminomethyl groups, have been used as monomers for the formation of polyionenes. wikipedia.org Polyionenes are a class of polymers containing ionic centers in the polymer backbone, and the amine functionality in this compound makes it a suitable candidate for the synthesis of such charged polymers. The resulting redox-active polyionenes could find applications in areas such as gene delivery, ion-exchange resins, and antistatic coatings.

The general approach to creating redox-active polymers from hydroquinone derivatives involves incorporating the hydroquinone moiety into the polymer backbone or as a side chain. This can be achieved through various polymerization techniques, including condensation polymerization and free-radical polymerization. beilstein-journals.org The incorporation of these redox-active units allows for the development of materials with tunable electronic properties. mdpi.com

The functional groups of this compound also allow for its incorporation into various polymer matrices to impart specific functionalities. mdpi.com This can be achieved by grafting the molecule onto a pre-existing polymer or by using it as a comonomer in a polymerization reaction. The incorporation of this compound can introduce redox activity, antioxidant properties, and potential for further chemical modification to the polymer matrix.

For example, hydroquinone and catechol-bearing poly(acrylic acid) have been synthesized, demonstrating the feasibility of attaching such functional units to a polymer backbone. bohrium.com This approach allows for the creation of functional polymer matrix composites with applications in areas such as drug delivery, bio-sensing, and water treatment. mdpi.comresearchgate.net The presence of the methylamino group on the hydroquinone ring could offer additional sites for interaction or further functionalization within the polymer matrix.

Function as a Polymerization Inhibitor and Stabilizer

Free radical polymerization is a widely used industrial process for the synthesis of a variety of polymers. However, the spontaneous or premature polymerization of monomers can be a significant issue during storage and processing. Polymerization inhibitors are crucial additives that prevent this unwanted polymerization. Hydroquinone and its derivatives are among the most effective and widely used inhibitors for this purpose.

The inhibitory effect of hydroquinone derivatives stems from their ability to act as radical scavengers. The mechanism of inhibition involves the transfer of a hydrogen atom from the hydroxyl group of the hydroquinone to a propagating polymer radical. This process deactivates the growing polymer chain and forms a more stable phenoxyl radical. researchgate.net This phenoxyl radical is significantly less reactive than the initial polymer radical and is unable to initiate new polymer chains, thus effectively terminating the polymerization process. researchgate.net

The general mechanism for radical inhibition by hydroquinones can be summarized in the following steps:

Initiation: A radical initiator (I) decomposes to form primary radicals (R•). I -> 2R•

Propagation: The primary radical reacts with a monomer (M) to start a growing polymer chain (P•). R• + M -> P1• P1• + M -> P2•

Inhibition: The growing polymer radical (P•) reacts with the hydroquinone inhibitor (HQ) to terminate the chain growth. P• + HQ -> PH + Q• (where Q• is the stabilized phenoxyl radical)

The presence of the methylamino group in this compound may influence its efficacy as an inhibitor. The electron-donating nature of the amino group could potentially enhance the hydrogen-donating ability of the hydroxyl groups, thereby increasing its radical scavenging activity. mdpi.com Further research is needed to fully elucidate the specific inhibitory mechanism and efficiency of this particular compound compared to other hydroquinone derivatives. mdpi.comnih.gov

Development of Specialized Crosslinking Agents in Polymer Coatings

Crosslinking is a critical process in the formulation of polymer coatings, as it leads to the formation of a three-dimensional network structure that enhances the mechanical properties, chemical resistance, and durability of the coating. specialchem.comgoogle.com Crosslinking agents are molecules that can form covalent bonds between polymer chains. The bifunctional nature of this compound, with its hydroxyl and amino groups, suggests its potential application as a specialized crosslinking agent. mdpi.com

The hydroxyl groups of the hydroquinone moiety can react with functional groups such as isocyanates, epoxides, and carboxylic acids, which are commonly present in coating resins like polyurethanes, epoxies, and polyesters. specialchem.com Similarly, the secondary amino group can also participate in crosslinking reactions, for example, with epoxy or isocyanate groups. The ability to participate in multiple types of crosslinking reactions could allow for the development of coatings with complex network architectures and tailored properties. google.com Furthermore, the incorporation of the hydroquinone structure into the coating's crosslinked network could impart antioxidant and UV-stabilizing properties, thereby enhancing the long-term durability of the coating. google.com

Utilization in the Synthesis of Dyes and Pigments

Hydroquinone and its derivatives have historically been important intermediates in the synthesis of various classes of dyes and pigments. britannica.com The aromatic structure of this compound makes it a suitable precursor for the synthesis of colored compounds, particularly anthraquinone (B42736) and azo dyes.

The synthesis of anthraquinone dyes often involves the substitution of functional groups on the anthraquinone core. wikipedia.org Amino-substituted hydroquinones can be used to introduce the amino functionality, which acts as a powerful auxochrome, influencing the color of the final dye. For instance, 1-methylamino-4-bromoanthraquinone is a known intermediate in the synthesis of other dyes. orgsyn.org While direct synthesis from this compound is not explicitly detailed in readily available literature, its structure suggests it could be a precursor to similar substituted anthraquinone molecules. beilstein-journals.orggoogle.com

Azo dyes, characterized by the presence of the -N=N- azo group, are another major class of colorants. nih.gov Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. unb.canih.gov While this compound itself is a secondary amine, it could potentially be used as a coupling component, or it could be chemically modified to create a suitable diazonium salt or coupling agent for azo dye synthesis. anjs.edu.iqgoogle.com The presence of both the hydroxyl and amino groups on the aromatic ring would significantly influence the final color and properties of the resulting azo dye.

Biological and Biochemical Research Focusing on Mechanisms and Interactions

Investigation of Enzymatic Reactions Involving Hydroquinone (B1673460) Moieties

The hydroquinone structure is a key pharmacophore present in many compounds, making it a subject of extensive research in enzymatic reactions. nih.gov These compounds can act as pro-drugs, exerting their biological activities after enzymatic reduction. nih.gov The nature of the hydroquinone determines whether its enzymatic reduction leads to detoxification or bioactivation. nih.govresearchgate.net

The biotransformation of hydroquinone moieties is a critical metabolic process, primarily involving Phase I and Phase II reactions that facilitate excretion. nih.gov A key enzyme in this process is NAD(P)H: quinone oxidoreductase 1 (NQO1), a flavoenzyme that catalyzes the two-electron reduction of quinones to their hydroquinone forms. nih.govmdpi.com This direct reduction is historically considered a detoxification mechanism because it bypasses the formation of highly reactive and potentially toxic semiquinone intermediates that can be generated through one-electron reduction pathways. mdpi.comfrontiersin.org

The role of NQO1 can be summarized as follows:

Detoxification: By converting quinones directly into more stable hydroquinones, NQO1 prevents the redox cycling of semiquinones, which can generate reactive oxygen species (ROS) and lead to cellular damage. mdpi.com

Bioactivation: In some cases, the hydroquinone generated by NQO1 is unstable and can autoxidize back to the quinone form. This redox cycling can lead to the formation of ROS and the depletion of NAD(P)H, a process leveraged by certain antitumor quinones like β-lapachone. nih.govnih.gov

Antioxidant Regeneration: NQO1 plays a role in regenerating antioxidant forms of endogenous molecules. It can reduce α-tocopherol quinone (Vitamin E quinone) and Coenzyme Q derivatives to their potent antioxidant hydroquinone forms (α-tocopherol hydroquinone and hydroubiquinone, respectively). mdpi.comnih.gov

Metabolic studies on hydroquinone show that it is primarily metabolized into hydroquinone monoglucuronide and hydroquinone monosulfate, which are then excreted in the urine. nih.gov This conjugation is a typical Phase II biotransformation reaction. nih.gov The biotransformation of hydroquinone can also occur in various plant cell cultures, which have been utilized to produce arbutin (B1665170) (a glycosylated form of hydroquinone) through glucosylation. researchgate.netnih.govnih.gov

Table 1: Functions of NQO1 in the Biotransformation of Quinone/Hydroquinone Moieties
FunctionMechanismOutcomeReference
DetoxificationCatalyzes the two-electron reduction of a quinone directly to a stable hydroquinone, bypassing the formation of a reactive semiquinone intermediate.Prevents ROS generation and cytotoxicity. mdpi.comfrontiersin.org
Bioactivation / Redox CyclingReduces a quinone to an unstable hydroquinone, which rapidly autoxidizes back to the parent quinone.Generates high levels of ROS and depletes NAD(P)H, leading to targeted cell death (e.g., in cancer therapy). nih.govnih.gov
Antioxidant RegenerationReduces oxidized forms of antioxidants (e.g., Vitamin E quinone, Coenzyme Q) to their active hydroquinone forms.Maintains the cellular antioxidant capacity and protects against lipid peroxidation. mdpi.comnih.gov

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin (B1238610). nih.gov Inhibiting this enzyme is an effective strategy for reducing skin pigmentation and treating hyperpigmentation disorders. nih.gov614beauty.com Hydroquinone and its derivatives are well-known tyrosinase inhibitors. nih.gov614beauty.com The depigmenting activity of hydroquinone is partly related to its ability to act as an alternate substrate for tyrosinase, thereby competing with the natural substrate, tyrosine. sns.it

Research has identified several mechanisms through which hydroquinone-derived structures inhibit tyrosinase:

Competitive Inhibition: Some hydroquinone derivatives compete directly with the substrate (tyrosine or L-DOPA) for binding to the active site of the tyrosinase enzyme. 614beauty.com By occupying the active site, they prevent the enzyme from catalyzing the reaction, thus reducing melanin production. 614beauty.com

Non-competitive Inhibition: In this mechanism, the inhibitor binds to a site on the enzyme other than the active site. This binding alters the enzyme's conformation, which impedes its catalytic function without affecting substrate binding. nih.gov

Mixed Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, interfering with enzymatic activity at multiple points. nih.gov614beauty.com

Kinetic studies on a series of hydroquinone–benzoyl ester analogs demonstrated these varied inhibition mechanisms. The inhibitory potency of these compounds against mushroom tyrosinase highlights the potential for developing novel inhibitors based on the hydroquinone scaffold. nih.gov

Table 2: Inhibitory Activity of Selected Hydroquinone-Benzoyl Ester Analogs on Mushroom Tyrosinase
CompoundIC₅₀ (μM)Inhibition TypeReference
Analog 3a0.24 ± 0.02Non-competitive nih.gov
Analog 3b0.18 ± 0.06Mixed nih.gov
Analog 3c0.29 ± 0.03Non-competitive nih.gov
Analog 3d0.35 ± 0.02Competitive nih.gov
Analog 3e0.42 ± 0.04Competitive nih.gov

Research on Antioxidant Mechanisms at a Molecular Level

The antioxidant capacity of hydroquinone and its derivatives is a key aspect of their biochemical profile. This activity is primarily attributed to the para-dihydroxybenzene structure, which can readily undergo oxidation to the corresponding p-quinone. nih.govresearchgate.net This process involves the donation of hydrogen atoms or electrons to neutralize free radicals.

The molecular mechanisms underlying the antioxidant effects of hydroquinone derivatives include:

Direct Radical Scavenging: Hydroquinones can directly scavenge various reactive oxygen species (ROS). The reduced hydroquinone form is often a more potent antioxidant than its parent quinone. nih.gov Studies comparing thymoquinone (B1682898) and its reduced metabolite thymohydroquinone (B1683140) demonstrated that the hydroquinone form had significantly stronger radical-scavenging activity. nih.govresearchgate.net

Activation of Antioxidant Pathways: Hydroquinone-based compounds can act as pro-electrophilic molecules that activate cellular defense pathways. nih.gov A primary pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway. nih.govmdpi.com Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the ARE sequence in the promoter region of various genes, inducing the expression of Phase II detoxifying and antioxidant enzymes such as NQO1 and heme oxygenase-1 (HO-1). nih.govmdpi.com

Table 3: Molecular Mechanisms of Antioxidant Action for Hydroquinone Derivatives
MechanismDescriptionKey Molecules/Pathways InvolvedReference
Direct Radical ScavengingThe hydroquinone moiety donates electrons or hydrogen atoms to neutralize free radicals, converting to a stable p-quinone.Reactive Oxygen Species (ROS) researchgate.netnih.gov
Indirect Antioxidant ActionActivation of transcription factors that control the expression of a suite of antioxidant and detoxification enzymes.Nrf2-ARE Pathway, Heme Oxygenase-1 (HO-1), NQO1 nih.govmdpi.com

Studies on Biochemical Pathways Modulated by Hydroquinone Derivatives

Hydroquinone derivatives can modulate several key biochemical pathways, largely stemming from their redox properties and ability to interact with specific enzymes.

One of the most significant modulated pathways is the Nrf2-ARE signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. mdpi.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as the quinones formed from hydroquinone oxidation, can react with Keap1, leading to the release and activation of Nrf2. nih.gov The activated Nrf2 then moves to the nucleus and initiates the transcription of protective genes, enhancing the cell's capacity to combat oxidative stress. nih.govmdpi.com The activation of this pathway is regulated by the electrochemical oxidation potential of the hydroquinone derivative. nih.gov

In addition to the Nrf2 pathway, hydroquinone derivatives significantly modulate the melanin synthesis (melanogenesis) pathway. As discussed previously, by inhibiting tyrosinase, the rate-limiting enzyme in melanin production, these compounds effectively downregulate the entire pathway, leading to reduced pigment formation. nih.govmdpi.com

Research on Derivatives and Analogues of 2 Methylamino Hydroquinone Hydrobromide

Synthesis and Characterization of Novel Substituted Hydroquinones

The synthesis of novel hydroquinone (B1673460) derivatives is a significant area of chemical research, often aimed at creating compounds with specific electronic and structural properties. A variety of synthetic methodologies are employed to introduce different substituents onto the hydroquinone ring.

One common approach is the Friedel-Crafts alkylation reaction. For instance, a novel tetraphenolic antioxidant, 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), was synthesized using hydroquinone and methylallyl alcohol with phosphoric acid as a catalyst mdpi.com. This method effectively introduces alkyl groups, which can modify the molecule's solubility and other physical properties mdpi.com. Another general procedure for creating mono-substituted hydroquinones involves the reaction of 1,4-cyclohexanedione with an appropriate aldehyde nih.gov.

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. For example, the structure of MPBHQ was confirmed using mass spectrometry, NMR, ultraviolet spectroscopy, and infrared spectroscopy mdpi.com. Similarly, the successful synthesis of 1-butyl-3-methylimidazolium hydroquinone sulfonate was confirmed by the presence of characteristic peaks in its ¹H NMR and ¹³C NMR spectra nih.gov.

Below is a table summarizing the characterization data for several synthesized hydroquinone derivatives nih.gov.

Compound NameSynthesis SolventMelting Point (°C)¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)
2-(4-Methoxybenzyl)hydroquinoneDMI128-1303.70 (s, 3H), 3.71 (s, 2H), 6.38-6.42 (m, 2H), 6.59 (d, J = 8.3 Hz, 1H), 6.82 (m, 2H), 7.11 (m, 2H), 8.51 (s, 1H), 8.61 (s, 1H)34.92, 55.54, 113.74, 114.18, 116.09, 117.21, 129.10, 130.25, 133.73, 147.81, 150.26, 157.93

Structure-Reactivity Relationships in 2-(Methylamino)hydroquinone Derivatives

The relationship between the chemical structure of a hydroquinone derivative and its reactivity is a key aspect of its chemical profile. The nature, position, and number of substituent groups on the hydroquinone ring can significantly influence its chemical behavior, including its redox potential and antioxidant capacity.

The antioxidant activity of phenolic compounds is strongly linked to the number and position of hydroxyl groups mdpi.com. For hydroquinones, the two hydroxyl groups are fundamental to their ability to act as reducing agents. The introduction of other functional groups can modulate this activity. For instance, alkyl substitutions can enhance oil solubility, which is an important factor for antioxidants used in lipid-rich environments mdpi.com.

In a study of 2,5-di-tert-butylhydroquinone (BHQ) analogues, various substitutions on the hydroquinone ring were made to establish structure-activity relationships concerning the inhibition of the sarco/endoplasmic reticulum calcium ATPase (SERCA) enzyme nih.gov. By synthesizing and testing classes of analogues, such as those with single aromatic substituents or ω-amino acid tethers, researchers can determine how specific structural modifications affect biological interactions and reactivity nih.gov. Computational ligand docking is also used to analyze these interactions at a molecular level, providing further insight into the structure-reactivity relationship nih.gov.

Exploration of Different Counterions and Their Impact on Chemical Behavior

In one study, a novel RAIL, 1-butyl-3-methylimidazolium hydroquinone sulfonate ((BMIM)(HQS)), was synthesized by exchanging the chloride anion in a precursor with a hydroquinone sulfonate anion nih.gov. The characterization of this new compound revealed significant changes in its physical properties compared to its halide counterpart. The replacement of the chloride anion with the larger, organic hydroquinone sulfonate anion resulted in lower water content (higher hydrophobicity), increased viscosity, and enhanced thermal stability, with the compound being stable up to 340 °C nih.gov. The electrochemical characterization of the pure RAIL showed a diffusion-driven redox process, demonstrating that the electroactive hydroquinone moiety was successfully incorporated into the ionic liquid structure nih.gov. This work illustrates how the choice of counterion can be a powerful tool for tuning the chemical and physical behavior of hydroquinone-based compounds.

Development of Hybrid Molecules Incorporating the 2-(Methylamino)hydroquinone Scaffold

Molecular hybridization is a medicinal chemistry strategy that involves covalently linking two or more pharmacophores (structural units with recognized biological activity) into a single molecule mdpi.com. This approach aims to create new compounds with potentially improved or novel activities. The hydroquinone scaffold is considered a "privileged structure" and a useful template for designing such hybrid molecules, particularly in the development of new therapeutic agents mdpi.comnih.gov.

Researchers have successfully synthesized hybrid molecules by combining the hydroquinone unit with other chemical scaffolds known for their biological relevance. Examples include:

Chalcone-Hydroquinone Hybrids: These molecules fuse the hydroquinone system with the α,β-unsaturated carbonyl system of chalcones mdpi.com.

Pyrazoline-Hydroquinone Hybrids: These are created through the cyclocondensation of hydroquinone-chalcone precursors with hydrazine, forming a pyrazoline ring mdpi.com.

Naphthoquinone Hybrids: The hydroquinone scaffold is related to the naphthoquinone structure, which is also frequently used in creating hybrid molecules for various applications mdpi.comnih.gov.

The core idea behind this strategy is that the resulting hybrid molecule may exhibit advantages over the individual parent compounds nih.gov. This emerging field is a promising avenue for the discovery and development of new functional molecules based on the versatile 2-(methylamino)hydroquinone scaffold nih.gov.

Future Research Directions and Emerging Paradigms in 2 Methylamino Hydroquinone Hydrobromide Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 2-(Methylamino)hydroquinone hydrobromide and its derivatives is primed for a technological revolution through the adoption of flow chemistry and automated synthesis platforms. mdpi.comresearchgate.net Traditional batch processing methods, while effective, often present challenges in scalability, safety, and precise control over reaction parameters. researchgate.net Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful alternative that enhances control, improves heat and mass transfer, and allows for the safe handling of reactive intermediates. mdpi.comnih.gov

Future research will likely focus on developing end-to-end continuous processes for the synthesis of this compound. This could involve, for instance, the continuous-flow hydrogenation of a quinone precursor, a technique proven to be highly efficient, selective, and robust for producing air-sensitive hydroquinones without decomposition. researchgate.net Automated systems, integrated with in-line analytical monitoring, can optimize reaction conditions in real-time, leading to higher yields and purity while minimizing waste and human intervention. chimia.ch Such machine-assisted synthesis strategies represent a paradigm shift, enabling rapid library generation of novel this compound derivatives for screening and development. cam.ac.uk

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Yield Variable, often moderateGenerally higher and more consistent
Scalability Difficult, requires re-optimizationStraightforward, by running longer
Safety Handling of unstable intermediatesIntermediates are generated and consumed in situ
Process Control Limited control over hotspots/mixingPrecise control of temperature, pressure, mixing

This table provides a comparative overview of batch versus flow synthesis for the production of complex molecules like hydroquinone (B1673460) derivatives, based on general principles highlighted in the literature. mdpi.comnih.gov

Advanced Catalysis for Selective Transformations

The this compound molecule possesses multiple reactive sites: two hydroxyl groups, a secondary amine, and several positions on the aromatic ring. This structural complexity presents a significant challenge for selective chemical transformations. Future research will heavily rely on the development and application of advanced catalytic systems to precisely modify specific sites on the molecule, thereby avoiding the need for cumbersome protecting-group strategies. nih.govrsc.org

Recent breakthroughs in transition-metal catalysis offer a roadmap for this endeavor. For example, complementary sets of copper- and palladium-based catalysts have been developed for the highly selective O-arylation or N-arylation of unprotected aminophenols. nih.govmit.eduacs.org By carefully selecting the metal, ligand, and reaction conditions, it is possible to direct reactions to either the oxygen or nitrogen atom with high fidelity. nih.gov Furthermore, copper-catalyzed methods for the direct C–H functionalization at the C2 position of p-aminophenol derivatives have been established, opening avenues for introducing new substituents directly onto the aromatic core. rsc.orgrsc.org Applying these sophisticated catalytic tools to this compound will enable the synthesis of novel analogues with tailored electronic and steric properties for diverse applications.

TransformationCatalyst SystemTarget SiteSelectivity
O-Arylation CuI / Picolinic AcidHydroxyl GroupHigh O-selectivity
N-Arylation BrettPhos Precatalyst (Pd)Amino GroupHigh N-selectivity
C-H Amination Cu(OAc)₂C2-position of aromatic ringHigh site-selectivity

This table summarizes advanced catalytic systems for selective functionalization of aminophenol-type structures, indicating their potential applicability to this compound. nih.govmit.edursc.org

Multi-Functional Material Design

The intrinsic properties of this compound—namely its redox-active hydroquinone core and its potential for polymerization via the amino group—make it an exemplary building block for the design of novel multi-functional materials. mdpi.comresearchgate.net The reversible oxidation of the hydroquinone to a quinone is a key feature that can be harnessed to create materials with switchable electronic or optical properties. mdpi.comrsc.orgresearchgate.net

Future research is expected to explore the incorporation of this compound as a monomer into various polymer backbones. For instance, hydroquinone-based conjugated Schiff base polymers have shown great potential as high-capacity anode materials for lithium-ion batteries. researchgate.net Similarly, the electrochemical polymerization of hydroquinone on conductive substrates can produce pseudocapacitive materials for energy storage applications. mdpi.comnih.gov Beyond energy, the redox couple could be used to design smart materials, such as self-healing polymers or sensors that respond to specific analytes or pH changes. researchgate.net The development of thermotropic liquid crystalline polyesters incorporating hydroquinone units has also shown that such monomers can enhance thermal stability and thermo-mechanical properties. rsc.org

Material TypeKey Property Conferred by MoietyPotential Application
Redox-Active Polymer Reversible electron/proton transferOrganic batteries, supercapacitors
Conductive Polymer π-conjugated system, charge transportAntistatic coatings, organic electronics
Smart Hydrogel pH- and redox-responsive swellingDrug delivery, soft robotics
Functional Coating Antioxidant/radical scavengingPolymer stabilization, protective films

This table outlines potential applications in material design stemming from the unique chemical functionalities of the this compound structure. researchgate.netresearchgate.netrsc.orgchempoint.com

Systems-Level Understanding of Biological Interactions

To fully elucidate the biological impact of this compound, future research must transcend traditional single-target approaches and adopt a systems-level perspective. The redox-active nature of the hydroquinone moiety suggests that its interactions within a biological milieu are likely to be complex and pleiotropic, involving the generation of reactive oxygen species (ROS) and covalent modification of cellular nucleophiles. nih.govhebmu.edu.cnnih.gov

Emerging "omics" technologies, such as redox proteomics and metabolomics, provide powerful tools to map these complex interactions on a global scale. nih.govoup.com Redox proteomics can identify the specific proteins that are oxidatively modified by the compound, revealing its primary cellular targets and perturbed signaling pathways. nih.govoup.com This involves identifying reversible (e.g., on cysteine thiols) and irreversible modifications across the entire proteome. nih.gov Concurrently, metabolomics can provide a snapshot of the global metabolic response to the compound, highlighting alterations in energy metabolism, antioxidant pathways, or other cellular functions. oup.com An integrated analysis of these datasets will provide a holistic understanding of the compound's mechanism of action, moving beyond a simple ligand-receptor model to a network-level appreciation of its biological activity. oup.comupm.edu.my

TechnologyInformation ProvidedPotential Insight
Redox Proteomics Global analysis of protein oxidative modifications (e.g., Cys thiols).Identification of direct protein targets and redox-sensitive signaling pathways.
Metabolomics Comprehensive profile of small-molecule metabolites.Understanding of metabolic reprogramming and off-target effects.
Transcriptomics Global analysis of gene expression changes (mRNA levels).Elucidation of cellular stress responses and adaptive mechanisms.

This table describes how systems-level technologies can be applied to investigate the biological interactions of this compound. nih.govoup.comoup.com

Q & A

Q. What are the recommended synthetic routes for 2-(methylamino)hydroquinone hydrobromide, and how can intermediates be characterized?

The synthesis typically involves alkylation of hydroquinone derivatives with methylamine, followed by hydrobromide salt formation. Key intermediates include 2-(methylamino)hydroquinone, which can be purified via recrystallization in ethanol/water mixtures. Characterization should include 1H^1H-NMR to confirm methylamino proton signals (~2.5–3.0 ppm) and bromine content analysis via ion chromatography . For quality control, HPLC with UV detection (λ = 254 nm) using a C18 column and 0.1% TFA in acetonitrile/water (60:40) is recommended .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability studies under varying temperatures (4°C, 25°C) and humidity levels (40–80% RH) are critical. Use desiccants in storage vials and avoid prolonged light exposure. Degradation products (e.g., hydroquinone or methylamine derivatives) can be monitored via TLC (silica gel, chloroform:methanol 9:1) or LC-MS. Pre-formulation studies should include pH-dependent stability assays (pH 3–9) to identify optimal buffer conditions .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI+) in MRM mode provides high sensitivity for quantification in plasma or tissue homogenates. Sample preparation should include protein precipitation with acetonitrile and solid-phase extraction (C18 cartridges). Calibration curves (1–1000 ng/mL) with deuterated internal standards (e.g., d3-methylamino derivatives) improve accuracy .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Discrepancies may arise from polymorphism or solvent effects. Conduct variable-temperature NMR to assess dynamic processes (e.g., tautomerism). Compare experimental X-ray diffraction data with DFT-optimized structures (B3LYP/6-311+G(d,p)) to validate conformations. Use Hirshfeld surface analysis to evaluate intermolecular interactions influencing crystal packing .

Q. What experimental designs are optimal for studying the blood-brain barrier (BBB) permeability of this compound?

Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) with TEER measurements to assess integrity. Apply the compound (1–100 µM) and quantify transcellular transport via LC-MS. Parallel in vivo studies in rodents with microdialysis can validate CNS penetration. Include positive controls (e.g., caffeine) and negative controls (e.g., dextran) to normalize results .

Q. How can researchers address conflicting in vitro vs. in vivo toxicity profiles for this compound?

Perform comparative metabolomics (LC-HRMS) to identify species-specific metabolites. Use primary hepatocytes from human and rodent sources to assess metabolic activation. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo doses. Cross-validate findings with histopathology in repeat-dose toxicity studies .

Q. What strategies are recommended for elucidating the redox behavior of this compound in biological systems?

Cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference electrode) can determine oxidation potentials. Couple with ESR to detect semiquinone radical intermediates. In cell-based assays, use fluorescent probes (e.g., DCFH-DA) to quantify ROS generation. Correlate redox activity with cytotoxicity in Nrf2-knockout cell lines to dissect antioxidant response pathways .

Q. How should researchers design studies to investigate structure-activity relationships (SAR) for derivatives of this compound?

Systematically modify the methylamino group (e.g., ethylamino, dimethylamino) and hydroquinone ring (e.g., chloro or methoxy substitutions). Evaluate changes in logP (shake-flask method), solubility (UV-vis saturation assays), and target binding (SPR or ITC). Use QSAR models (e.g., CoMFA) to predict bioactivity and prioritize synthetic targets .

Methodological Guidance

  • Data Interpretation : Address conflicting results by replicating experiments under standardized conditions and applying multivariate statistical analysis (e.g., PCA) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and include ethical approval statements referencing institutional review boards .
  • Literature Integration : Critically compare findings with prior work on structurally related compounds (e.g., hydroquinone derivatives) to contextualize novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.